molecular formula C9H9N3O3 B2866938 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 29274-18-8

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2866938
CAS No.: 29274-18-8
M. Wt: 207.189
InChI Key: KCRIHOOVSNHMLN-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H9N3O3. It is known for its unique structure, which combines a pyrazole ring fused to a pyrimidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions

Biochemical Pathways

It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine can act as an adenine mimetic, binding to atp-binding sites of proteins . This suggests that this compound may have a similar effect, potentially influencing a wide range of biochemical pathways.

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may be orally bioavailable

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, these factors could include temperature, pH, and the presence of other chemicals. The compound is known to be stable at room temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst use to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both the ethyl ester and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a lead compound in drug development.

Properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSGPQQTUJWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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